5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione
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Overview
Description
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a propanoyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effectiveness and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclohexane ring.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 1,4-Dimethylbenzene
Uniqueness
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific structural features, such as the combination of a cyclohexane ring with a propanoyl group and a 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87822-29-5 |
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Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-13(9-16(17)20)12-6-5-10(2)11(3)7-12/h5-7,13,17H,4,8-9H2,1-3H3 |
InChI Key |
UXDQSMRYVGJFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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